3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
Scientific Research Applications
Donepezil Hydrochloride: A Clinical Review
Donepezil hydrochloride, a piperidine derivative, serves as a central acetylcholinesterase inhibitor. It demonstrates effectiveness in Alzheimer's disease by slowing cognitive deterioration and improving abnormal behaviors. This compound's therapeutic actions, including its impact on cognition and global function, suggest potential research applications for similar piperidine derivatives in neurological conditions (Román & Rogers, 2004).
Neurobiology of Phencyclidine
Phencyclidine, another piperidine derivative, highlights the complex pharmacological spectrum offered by this class of compounds. Studies on phencyclidine show dose-dependent effects on sensory input reactivity across various CNS levels, indicating a potential area of research for piperidine derivatives in understanding and modulating sensory and central nervous system responses (Domino, 1964).
Synthesis and Antioxidant Evaluation of Isoxazolone Derivatives
Research on isoxazolone derivatives, which involve piperidine components in their synthesis, shows significant biological and medicinal properties. The study of these compounds underscores the importance of piperidine derivatives in synthesizing heterocycles with potential antioxidant activities, suggesting a research avenue for exploring antioxidative applications of similar compounds (Laroum et al., 2019).
properties
IUPAC Name |
3-[2-(2-chloro-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-12(2)14-5-6-16(15(17)10-14)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPDILBXGMKTTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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